molecular formula C17H15Cl2NO4 B6603861 Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate CAS No. 111200-10-3

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Cat. No.: B6603861
CAS No.: 111200-10-3
M. Wt: 368.2 g/mol
InChI Key: YNQFVTRWJMTYIG-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate is a synthetic organic compound with the molecular formula C17H15Cl2NO4 It is known for its unique chemical structure, which includes an ethyl ester group, a dichlorophenoxyacetyl group, and an aminobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation of 4-aminobenzoic acid: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    This compound: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    This compound: Another related compound with distinct functional groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-2-23-17(22)11-3-6-13(7-4-11)20-16(21)10-24-15-8-5-12(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQFVTRWJMTYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363777
Record name ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111200-10-3
Record name ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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